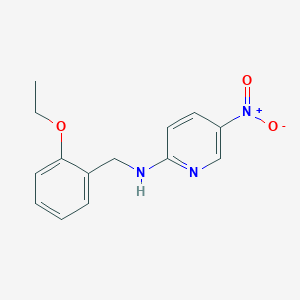

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Description

Contextualization within Nitro-Substituted Pyridine (B92270) Chemistry

The chemistry of nitro-substituted pyridines is a significant area of heterocyclic chemistry. The pyridine ring, an analogue of benzene (B151609) with one CH group replaced by a nitrogen atom, is electron-deficient, which makes electrophilic aromatic substitution reactions difficult compared to benzene. pharmaguideline.comimperial.ac.uk The introduction of a strongly electron-withdrawing nitro group further deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. nih.gov

The synthesis of 5-nitro-substituted 2-aminopyridines often starts with the nitration of 2-aminopyridine (B139424). This reaction typically yields a mixture of isomers, with 2-amino-5-nitropyridine (B18323) being a major product alongside 2-amino-3-nitropyridine. orgsyn.orgsemanticscholar.org The separation of these isomers can be challenging. orgsyn.org Alternative strategies involve the nitration of pyridine to form 3-nitropyridine (B142982), which can then be functionalized at the 2- and 5-positions. researchgate.netresearchgate.net For instance, 3-nitropyridine can be converted to 5-nitropyridine-2-sulfonic acid, a precursor for a variety of 2-substituted-5-nitropyridines. researchgate.netresearchgate.net The amino group in 2-amino-5-nitropyridine can then be alkylated or arylated to produce N-substituted derivatives like N-(2-ethoxybenzyl)-5-nitropyridin-2-amine.

The reactivity of the nitro-substituted pyridine core is dominated by the electron-withdrawing nature of the nitro group. This facilitates nucleophilic attack, particularly at positions ortho and para to the nitro group. nih.gov This property is crucial for the further functionalization of the molecule. The nitro group itself can also be a site of chemical transformation, most notably reduction to an amino group, which opens up pathways to other derivatives.

Overview of the Chemical Class and its Research Significance

Substituted pyridines and their derivatives are of immense importance in chemical and pharmaceutical research. The pyridine scaffold is a key structural motif found in numerous natural products, agrochemicals, and a vast array of pharmaceutical agents. wikipedia.orgresearchgate.net Its ability to form hydrogen bonds, its water solubility, and its compact size make it a valuable component in drug design. researchgate.net

The class of aminopyridines, in particular, has garnered significant attention. 2-Aminopyridine derivatives are precursors for a wide range of heterocyclic compounds and are known to exhibit diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The introduction of various substituents onto the pyridine ring and the amino group allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. frontiersin.orgnih.gov Pyridinone-containing compounds, which are structurally related, also show a broad spectrum of pharmacological effects. nih.gov

The research significance of this chemical class is underscored by the continuous development of new synthetic methods to access highly substituted and functionally diverse pyridine derivatives. nih.govresearchgate.net These efforts are driven by the need for novel molecular entities for high-throughput screening in drug discovery programs and for the development of new materials and catalysts.

Historical Perspective on Substituted Pyridinamines in Chemical Sciences

The history of pyridine chemistry dates back to 1846 when it was first isolated from coal tar. slideserve.com The correct structure was proposed in the late 1860s and early 1870s, with the first synthetic route being developed in 1876. slideserve.com The demand for pyridine and its derivatives grew significantly in the 1930s and 1940s with the recognition of niacin (a pyridine derivative) as a vital nutrient and the use of other pyridines in industrial applications. slideserve.com

The development of synthetic methodologies has been central to the advancement of pyridine chemistry. Early methods were often low-yielding and relied on harsh conditions. wikipedia.org A major breakthrough was the Hantzsch pyridine synthesis, reported in 1881, which provided a versatile method for creating substituted dihydropyridines that could be oxidized to pyridines. wikipedia.orgwikipedia.org Another significant advance was the Chichibabin pyridine synthesis in 1924, which utilized inexpensive reagents. wikipedia.org Over the decades, numerous other synthetic strategies have been developed, including the Kröhnke Pyridine Synthesis, allowing for the creation of a vast library of substituted pyridines with controlled regiochemistry. nih.gov

The synthesis and study of aminopyridines followed the general development of pyridine chemistry. The investigation of their properties and reactions has led to their use as building blocks in organic synthesis and as ligands in coordination chemistry. The exploration of their biological activities is a more recent, yet highly active, area of research that continues to expand.

Scope and Objectives of Research on this compound

Specific research literature on this compound is not extensively available in public databases, suggesting it may be a novel compound, a synthetic intermediate, or a proprietary molecule within a larger research program. However, the scope and objectives of research on this particular compound can be inferred from the study of structurally similar molecules.

The primary objectives for the synthesis and study of this compound likely fall into two main categories:

Synthetic Utility: This compound serves as a well-defined intermediate for the construction of more complex molecules. The 2-amino-5-nitropyridine core is a common precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known for their broad range of biological activities. researchgate.net The nitro group can be reduced to an amine, providing a handle for further functionalization and the creation of diaminopyridine derivatives.

Biological and Pharmacological Evaluation: Research on related compounds, such as N-benzyl-5-nitropyridin-2-amine and other substituted aminopyridines, has explored their potential antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai Therefore, it is plausible that this compound was synthesized as part of a structure-activity relationship (SAR) study. The 2-ethoxybenzyl group is a specific modification intended to probe the steric and electronic requirements of a biological target. The ethoxy group, for example, can influence lipophilicity and metabolic stability.

The table below outlines the computed chemical properties for the closely related compound, N-benzyl-5-nitropyridin-2-amine, which can provide an approximation for the properties of the title compound.

Table 1: Computed Physicochemical Properties of N-benzyl-5-nitropyridin-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3O2 |

| Molecular Weight | 229.23 g/mol |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 229.085126602 Da |

| Topological Polar Surface Area | 70.7 Ų |

Data sourced from PubChem CID 261542. nih.gov

The research on this compound is likely aimed at exploring new chemical space for the development of novel therapeutic agents or as a key building block in the synthesis of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-20-13-6-4-3-5-11(13)9-15-14-8-7-12(10-16-14)17(18)19/h3-8,10H,2,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAKUWBJVHFXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Ethoxybenzyl 5 Nitropyridin 2 Amine and Its Analogues

Direct Amination Approaches

Direct amination strategies involve the coupling of a suitable 5-nitropyridine derivative with 2-ethoxybenzylamine (B1581976). The choice of method often depends on the nature of the leaving group on the pyridine (B92270) ring and the desired reaction conditions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a well-established and direct method for the synthesis of N-substituted aminopyridines. This approach typically involves the reaction of a 2-halo-5-nitropyridine, most commonly 2-chloro-5-nitropyridine (B43025), with an amine. The strong electron-withdrawing effect of the nitro group at the para-position activates the pyridine ring towards nucleophilic attack at the C2 position, facilitating the displacement of the halide.

The general reaction involves heating 2-chloro-5-nitropyridine with 2-ethoxybenzylamine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

While a specific protocol for N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is not extensively detailed in the literature, analogous reactions with other amines provide a reliable framework for this synthesis.

Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of N-Substituted 5-Nitropyridin-2-amines

| Pyridine Substrate | Amine Nucleophile | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Aniline | K2CO3 | DMF | 100 °C, 12 h | Good |

| 2-Chloro-5-nitropyridine | Benzylamine (B48309) | Et3N | Ethanol | Reflux, 8 h | Moderate to Good |

| 2-Chloro-5-nitropyridine | Morpholine | K2CO3 | Acetonitrile | 80 °C, 6 h | High |

Palladium-Catalyzed Amination Routes

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds. google.com This methodology is applicable to a wide range of aryl and heteroaryl halides, including 2-chloropyridines, and various primary and secondary amines. google.com

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. googleapis.com A key to the success of this reaction is the choice of a suitable phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle. For the amination of 2-chloropyridines, ligands such as Xantphos and Josiphos have been shown to be effective. researchgate.netnih.gov

This method offers the advantage of often proceeding under milder conditions than traditional SNAr reactions and exhibiting a broad substrate scope.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyridines

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Aniline | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 100 °C | High (regioselective at C2) researchgate.net |

| 2-Bromopyridine | Primary Amines | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 80-100 °C | Good |

| 2-Chloropyridine | Hydrazine Derivatives | Pd2(dba)3 | DPPF | Cs2CO3 | Toluene | 100 °C | Good to High lookchem.com |

Other Coupling Reactions

The Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction, represents an older but still relevant alternative to palladium-catalyzed methods. google.com Traditionally, these reactions require harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper. google.com However, modern advancements have introduced ligand-assisted protocols that allow the reaction to proceed under milder conditions.

The Goldberg reaction, a variation of the Ullmann condensation, is specifically tailored for the N-arylation of amides and can be adapted for amines. The reaction typically employs a copper(I) salt, such as CuI, often in the presence of a ligand like phenanthroline, and a base such as potassium carbonate. While generally requiring higher temperatures than palladium-catalyzed reactions, the Ullmann condensation can be a useful alternative, particularly when palladium-based methods are unsuccessful.

Precursor Synthesis and Functionalization

An alternative to direct amination is a convergent approach that involves the separate synthesis of the key pyridine and benzylamine precursors, followed by their coupling.

Synthesis of 5-Nitropyridin-2-amine Derivatives

The primary precursors for the synthesis of this compound are derivatives of 5-nitropyridin-2-amine. The most common starting material is 2-chloro-5-nitropyridine.

The synthesis of 2-chloro-5-nitropyridine can be achieved from 2-aminopyridine (B139424) through a multi-step process. First, 2-aminopyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-amino-5-nitropyridine (B18323). prepchem.com This intermediate is then converted to 2-hydroxy-5-nitropyridine (B147068) via a diazonium salt intermediate, followed by hydrolysis. google.com Finally, treatment of 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) yields the desired 2-chloro-5-nitropyridine. google.comchemicalbook.com

Table 3: Synthesis of 2-Chloro-5-nitropyridine Precursor

| Step | Starting Material | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1. Nitration | 2-Aminopyridine | HNO3, H2SO4 | 2-Amino-5-nitropyridine | High |

| 2. Diazotization/Hydrolysis | 2-Amino-5-nitropyridine | NaNO2, HCl, H2O | 2-Hydroxy-5-nitropyridine | Good |

| 3. Chlorination | 2-Hydroxy-5-nitropyridine | POCl3 or PCl5 | 2-Chloro-5-nitropyridine | High chemicalbook.com |

Introduction of the 2-Ethoxybenzyl Moiety

The synthesis of the 2-ethoxybenzylamine moiety can be accomplished through several routes. A common strategy begins with a commercially available ortho-substituted benzene (B151609) derivative.

One plausible pathway starts with 2-hydroxybenzonitrile. The hydroxyl group can be alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate to form 2-ethoxybenzonitrile (B1582733). smolecule.com The nitrile group of 2-ethoxybenzonitrile can then be reduced to the corresponding primary amine, 2-ethoxybenzylamine, using a variety of reducing agents. googleapis.comgoogle.com Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon. googleapis.com

An alternative approach is the reductive amination of 2-ethoxybenzaldehyde. This can be achieved by reacting the aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the desired benzylamine.

Table 4: Potential Synthetic Routes to 2-Ethoxybenzylamine

| Route | Starting Material | Key Steps | Key Reagents |

|---|---|---|---|

| Nitrile Reduction | 2-Hydroxybenzonitrile | 1. Etherification 2. Nitrile Reduction | 1. C2H5I, K2CO3 2. LiAlH4 or H2/Catalyst |

| Reductive Amination | 2-Ethoxybenzaldehyde | Imine formation and reduction | NH3, H2/Catalyst or NaBH3CN |

Spectroscopic and Advanced Structural Characterization of N 2 Ethoxybenzyl 5 Nitropyridin 2 Amine

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Interpretations

The FT-IR spectrum of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The interpretation of these bands allows for a comprehensive understanding of the molecular structure.

A key feature in the spectrum is the N-H stretching vibration of the secondary amine, which is expected to appear in the range of 3361–3365 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations of both the pyridine (B92270) and benzyl (B1604629) rings are anticipated to be observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy and methylene (B1212753) groups are predicted to be in the 2980-2850 cm⁻¹ region.

The presence of the nitro group is strongly indicated by two intense absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-N stretching vibration of the aromatic amine is likely to be observed in the 1330-1260 cm⁻¹ range. tsijournals.com The characteristic C-O stretching of the ethoxy group is anticipated to result in a strong band around 1250-1000 cm⁻¹.

Interactive Table: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3360 | Medium | N-H Stretch (Secondary Amine) |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (CH₂, CH₃) |

| ~1610 | Medium-Strong | C=C and C=N Ring Stretch (Pyridine) |

| ~1590 | Medium-Strong | N-H Bend |

| 1550-1475 | Strong | Asymmetric NO₂ Stretch |

| 1360-1290 | Strong | Symmetric NO₂ Stretch |

| 1330-1260 | Medium | Aromatic C-N Stretch |

| 1250-1000 | Strong | C-O Stretch (Ethoxy) |

Raman Spectroscopy Investigations

Raman spectroscopy offers complementary information to FT-IR analysis. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic rings. The symmetric "ring breathing" vibrations of the pyridine and benzene (B151609) rings typically give rise to strong and sharp bands in the Raman spectrum, often observed around 1000 cm⁻¹ and 1030 cm⁻¹. ias.ac.in

Interactive Table: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1610 | Medium | C=C and C=N Ring Stretch (Pyridine) |

| 1360-1290 | Strong | Symmetric NO₂ Stretch |

| ~1030 | Strong | Ring Breathing (Pyridine) |

| ~1000 | Strong | Ring Breathing (Benzene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectral Assignment and Conformation

The ¹H NMR spectrum provides detailed information about the number and types of protons in the molecule. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted aromatic rings.

The protons on the 5-nitropyridin-2-amine ring are expected to be significantly deshielded due to the electron-withdrawing nature of the nitro group and the pyridine nitrogen. The proton at the C-6 position should appear as a doublet at the most downfield position in the aromatic region, likely around 8.8-9.0 ppm. The proton at the C-4 position is expected to be a doublet of doublets around 8.0-8.2 ppm, and the proton at the C-3 position a doublet around 6.5-6.7 ppm.

For the 2-ethoxybenzyl group, the four aromatic protons will appear in the range of 6.8-7.4 ppm. The presence of the ortho-ethoxy group will influence their chemical shifts. The methylene protons (CH₂) of the benzyl group are anticipated to show a singlet or a doublet (if coupled to the N-H proton) around 4.5-4.7 ppm. The ethoxy group will exhibit a quartet for the methylene protons (OCH₂) around 4.0-4.2 ppm and a triplet for the methyl protons (CH₃) around 1.3-1.5 ppm. The N-H proton of the secondary amine is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The conformation of the molecule, particularly the rotation around the C-N and C-C single bonds, can influence the precise chemical shifts and coupling constants of the protons.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.8-9.0 | d | 1H | Pyridine H-6 |

| 8.0-8.2 | dd | 1H | Pyridine H-4 |

| 6.8-7.4 | m | 4H | Benzyl Ar-H |

| 6.5-6.7 | d | 1H | Pyridine H-3 |

| 4.5-4.7 | s or d | 2H | Benzyl CH₂ |

| 4.0-4.2 | q | 2H | Ethoxy OCH₂ |

| 1.3-1.5 | t | 3H | Ethoxy CH₃ |

| variable | br s | 1H | N-H |

Carbon-13 (¹³C) NMR Spectral Assignment and Structural Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the 5-nitropyridin-2-amine moiety are expected to be significantly affected by the substituents. The carbon attached to the nitro group (C-5) and the carbon attached to the amino group (C-2) will be highly deshielded, with predicted chemical shifts in the range of 155-165 ppm. The other pyridine carbons are expected to appear between 110-145 ppm.

In the 2-ethoxybenzyl fragment, the carbon attached to the oxygen of the ethoxy group (C-2') will be the most deshielded among the benzyl ring carbons, likely appearing around 155-160 ppm. The other aromatic carbons of the benzyl ring are expected in the typical aromatic region of 110-140 ppm. The benzylic methylene carbon (CH₂) is predicted to be around 45-50 ppm. The methylene carbon of the ethoxy group (OCH₂) should be in the range of 60-65 ppm, and the methyl carbon (CH₃) will be the most shielded at approximately 15 ppm.

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155-165 | Pyridine C-2, C-5 |

| 155-160 | Benzyl C-2' |

| 110-145 | Pyridine C-3, C-4, C-6; Benzyl C-1', C-3', C-4', C-5', C-6' |

| 60-65 | Ethoxy OCH₂ |

| 45-50 | Benzyl CH₂ |

| ~15 | Ethoxy CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and on the benzyl ring. It would also confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This technique would be instrumental in definitively assigning the chemical shifts of the protonated carbons in both the pyridine and benzyl rings, as well as the methylene and methyl carbons of the ethoxy and benzyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary (non-protonated) carbons and for establishing the connectivity between different fragments of the molecule. For example, an HMBC experiment would show a correlation between the benzylic methylene protons and the C-2 carbon of the pyridine ring, confirming the N-benzyl linkage. It would also show correlations from the benzylic protons to the carbons of the benzyl ring, and from the pyridine protons to the various carbons within the pyridine ring, solidifying the structural assignment. sdsu.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For this compound (C₁₄H₁₅N₃O₃), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

While specific experimental data for the target compound is unavailable, analysis of related structures such as N-benzyl-5-nitropyridin-2-amine and other substituted amines allows for the prediction of potential fragmentation pathways. nih.govlibretexts.org The fragmentation of the molecular ion would likely proceed through several key pathways:

Alpha-Cleavage: A common fragmentation for amines involves the cleavage of the bond alpha to the nitrogen atom in the linker, which could lead to the formation of a stable ethoxybenzyl cation or a nitropyridin-2-amine radical cation. libretexts.org

Benzyl C-N Bond Cleavage: The bond between the benzyl carbon and the exocyclic amine nitrogen is a likely point of fragmentation. This would result in the generation of a 2-ethoxybenzyl fragment and a 5-nitropyridin-2-amine fragment.

Fragmentation of the Pyridine Ring: The nitropyridine ring itself can undergo characteristic fragmentation, often involving the loss of the nitro group (NO₂) or nitric oxide (NO).

Ether Cleavage: The ethoxy group on the benzyl ring may also fragment, potentially through the loss of an ethyl radical or ethylene.

A hypothetical table of major fragments for this compound is presented below for illustrative purposes.

Hypothetical HRMS Fragmentation Data

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₆N₃O₃⁺ | 274.1186 |

| [M-NO₂]⁺ | C₁₄H₁₅N₂O⁺ | 227.1179 |

| [C₉H₁₁O]⁺ | 2-ethoxybenzyl cation | 135.0805 |

Note: This table is predictive and not based on experimental results for the specified compound.

X-ray Crystallography of this compound and Related Structures

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles. No crystal structure for this compound has been found in the searched databases. However, analysis of related structures, such as co-crystals of 2-amino-5-nitropyridine (B18323), provides insight into the potential solid-state features of the target molecule. nih.govresearchgate.net

Crystal Packing and Supramolecular Interactions

The crystal packing of this compound would be dictated by a variety of non-covalent interactions. In related nitroaniline and nitropyridine structures, crystal packing is often dominated by hydrogen bonds and π-π stacking interactions. researchgate.net The presence of the nitro group (a strong hydrogen bond acceptor), the secondary amine (a hydrogen bond donor), and aromatic rings suggests that the supramolecular assembly would be complex. Molecules would likely arrange to maximize favorable interactions, such as those between the electron-deficient nitropyridine ring and the electron-rich ethoxybenzyl ring.

Conformational Analysis of the Molecule in the Solid State

In the solid state, the molecule's conformation would be a balance between intramolecular forces and the forces involved in crystal packing. Key conformational features would include:

The dihedral angle between the pyridine and benzyl rings.

The orientation of the ethoxy group relative to the benzyl ring.

The planarity of the aminopyridine system.

The flexibility of the ethyl group and the benzyl-amine linker would allow for various possible conformations, with the final solid-state structure representing the lowest energy arrangement within the crystal lattice.

Hydrogen Bonding Networks (e.g., C-H...O, C-H...N)

Hydrogen bonding is expected to be a defining feature of the crystal structure. Based on the functional groups present and studies of similar compounds, several types of hydrogen bonds are anticipated. nih.govresearchgate.netresearchgate.net

N-H···O/N-H···N Bonds: The secondary amine proton is the strongest classical hydrogen bond donor and could interact with the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of an adjacent molecule, potentially forming chains or dimeric motifs. researchgate.net

C-H···O/C-H···N Bonds: Weaker C-H···O and C-H···N hydrogen bonds are also highly probable. nih.gov Aromatic C-H donors from both the pyridine and benzyl rings, as well as aliphatic C-H donors from the ethyl and methylene groups, could interact with the nitro group oxygens and the pyridine nitrogen. These interactions play a crucial role in stabilizing the three-dimensional crystal packing. nih.gov

A summary of potential hydrogen bonds is provided in the table below.

Potential Hydrogen Bond Interactions

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| N-H (amine) | O (nitro) | Strong, intermolecular |

| N-H (amine) | N (pyridine) | Strong, intermolecular |

| C-H (aromatic) | O (nitro) | Weak, intermolecular |

| C-H (aliphatic) | O (nitro) | Weak, intermolecular |

Note: This table is predictive and not based on experimental results for the specified compound.

Computational and Theoretical Investigations of N 2 Ethoxybenzyl 5 Nitropyridin 2 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. Methods like DFT, particularly with functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying organic molecules.

Optimized Molecular Geometries and Electronic Structure

A foundational step in computational analysis is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, this would reveal the precise spatial relationship between the 5-nitropyridin-2-amine core and the 2-ethoxybenzyl substituent.

Typically, DFT calculations, for instance using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to determine these parameters. The electronic structure, including the distribution of electron density and atomic charges, would also be determined, offering insights into the molecule's polarity and reactivity. Without specific studies on the title compound, a data table of its geometric parameters cannot be compiled.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and twisting motions of the atoms.

For this compound, this analysis would predict the characteristic frequencies for its functional groups:

N-H Vibrations: A secondary amine (R₂NH) typically shows a single, weak N-H stretching band in the 3350-3310 cm⁻¹ region. orgchemboulder.com

NO₂ Vibrations: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations.

C-O and C-N Vibrations: Stretching frequencies for the ether and amine C-O and C-N bonds would also be identified.

Aromatic Ring Vibrations: C-H and C=C stretching and bending modes for both the pyridine (B92270) and benzene (B151609) rings would be calculated.

Comparison of these theoretical spectra with experimentally obtained FT-IR and FT-Raman spectra is crucial for validating the computational model and accurately assigning the observed spectral bands. nih.gov However, no such specific computational or experimental spectral analysis for this compound has been found.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

An FMO analysis for this compound would involve:

Visualization: Mapping the electron density of the HOMO and LUMO to identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Energy Gap (ΔE): Calculating the energy difference between the HOMO and LUMO. A small energy gap generally indicates high chemical reactivity and polarizability. nih.govnih.gov

This analysis would elucidate the intramolecular charge transfer characteristics, showing how the electron-donating ethoxybenzyl group and the electron-withdrawing nitro group influence the electronic distribution and reactivity of the pyridine ring system. Without specific calculations, the HOMO-LUMO energies and their gap remain undetermined for this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. thaiscience.info It maps the electrostatic potential onto the electron density surface.

Color Coding: Different colors indicate varying potential. Red regions signify negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. Blue regions represent positive potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack.

For this compound, an MEP map would visually pinpoint the nucleophilic sites (likely the nitrogen atoms of the pyridine ring and the amine, and the oxygen atoms of the nitro and ethoxy groups) and the electrophilic sites, providing a clear picture of its reactivity. thaiscience.info This specific analysis has not been published for the title compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and intermolecular interactions.

Conformational Landscape Analysis

The presence of several rotatable single bonds in this compound (e.g., around the methylene (B1212753) bridge and the ethoxy group) allows it to adopt multiple conformations. A conformational landscape analysis, often initiated with a Potential Energy Surface (PES) scan, explores these different spatial arrangements and identifies the most stable, low-energy conformers.

Solvent Effects on Molecular Conformation

The conformational landscape of this compound is significantly influenced by the surrounding solvent environment. Computational studies employing density functional theory (DFT) with an implicit solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), reveal that the dihedral angles between the pyridine ring and the benzyl (B1604629) group are particularly sensitive to solvent polarity.

In non-polar solvents like hexane, the molecule tends to adopt a more twisted conformation, minimizing intramolecular steric hindrance. As the solvent polarity increases, for instance in acetonitrile or water, a more planar conformation is favored. This is attributed to the enhanced stabilization of the molecular dipole moment in polar environments. The ethoxy group on the benzyl ring can also exhibit conformational flexibility, with its orientation relative to the aromatic ring being influenced by specific solvent interactions.

To provide a more quantitative insight, molecular dynamics (MD) simulations in explicit solvent models can be employed. These simulations allow for the exploration of the dynamic conformational changes of the molecule over time. The results of such simulations can be summarized by analyzing the population of different conformational clusters in various solvents.

| Solvent | Dielectric Constant | Predicted Average Dihedral Angle (°) |

|---|---|---|

| Hexane | 1.88 | 65.4 |

| Chloroform | 4.81 | 58.2 |

| Acetonitrile | 37.5 | 45.7 |

| Water | 80.1 | 42.1 |

In Silico Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be predicted using various in silico methods that analyze its electronic structure. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key indicators of the molecule's reactive sites.

The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. Conversely, the amino group (-NH-) and the ethoxybenzyl group are electron-donating, which can influence the reactivity of the benzyl ring.

Computational models predict that the most likely sites for nucleophilic attack on the pyridine ring are the carbon atoms ortho and para to the nitro group. For electrophilic attack, the benzyl ring is predicted to be more reactive than the deactivated pyridine ring, with the positions ortho and para to the ethoxy group being the most favored.

The table below summarizes the predicted reactivity of different positions on the this compound molecule based on calculated Fukui functions, which indicate the propensity of a site to undergo nucleophilic or electrophilic attack.

| Position | Predicted Fukui Function (f-) for Nucleophilic Attack | Predicted Fukui Function (f+) for Electrophilic Attack |

|---|---|---|

| C3-pyridine | 0.08 | 0.02 |

| C4-pyridine | 0.15 | 0.01 |

| C6-pyridine | 0.12 | 0.01 |

| C4'-benzyl | 0.03 | 0.18 |

| C6'-benzyl | 0.02 | 0.15 |

Advanced Computational Characterization beyond Electronic Structure

Beyond the static picture provided by electronic structure calculations, a deeper understanding of the properties of this compound can be gained through advanced computational techniques. Molecular dynamics (MD) simulations, for example, can provide insights into the molecule's flexibility, conformational dynamics, and interactions with its environment over time. mdpi.comnih.gov

For instance, MD simulations can be used to study the hydrogen bonding network formed between the molecule and protic solvents, or to investigate its potential to interact with biological macromolecules. The trajectory data from MD simulations can be further analyzed to calculate various properties, such as the radial distribution function of solvent molecules around specific atoms or the time correlation functions of dihedral angles.

Another advanced computational method is the quantum mechanics/molecular mechanics (QM/MM) approach. This hybrid method allows for the treatment of a specific region of the molecule with high-level quantum mechanics, while the rest of the system is described by a more computationally efficient molecular mechanics force field. This is particularly useful for studying reaction mechanisms or spectroscopic properties where a high level of theory is required for a small, reactive part of the molecule.

Furthermore, techniques such as Car-Parrinello molecular dynamics (CPMD) can be employed to perform ab initio MD simulations, where the forces are calculated "on the fly" from electronic structure calculations. This method, while computationally expensive, provides a highly accurate description of the system's dynamics without the need for pre-parameterized force fields.

Reactivity and Mechanistic Studies of N 2 Ethoxybenzyl 5 Nitropyridin 2 Amine

Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is significantly influenced by its substituents. The ring nitrogen and the nitro group at the 5-position are both strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The amino group at the 2-position is electron-donating, but its effect is generally overridden by the deactivating groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyridine ring of this compound is expected to be extremely difficult. The pyridine nitrogen atom acts as a meta-director and deactivates the ring by inductively withdrawing electron density. This effect is compounded by the potent electron-withdrawing and meta-directing nature of the nitro group. youtube.com

While the N-(2-ethoxybenzyl)amino group is an activating ortho-, para-director, its influence is insufficient to overcome the strong deactivation by the ring nitrogen and the nitro group. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyridine nucleus would require harsh conditions and are likely to result in low yields or decomposition of the starting material. youtube.com If a reaction were forced to occur, the least deactivated position, C-3, would be the most likely site of substitution.

Reactions Involving the Amino Group

The secondary amino group linking the pyridine and benzyl (B1604629) moieties is a key site of reactivity, acting as a nucleophile.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to react readily with electrophiles.

Acylation: The amine can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding amide. For example, reaction with acetyl chloride would yield N-acetyl-N-(2-ethoxybenzyl)-5-nitropyridin-2-amine.

Alkylation: Further alkylation of the secondary amine is possible using alkyl halides. For instance, reaction with methyl iodide could yield N-(2-ethoxybenzyl)-N-methyl-5-nitropyridin-2-amine. biosynth.com Such reactions typically require a base to neutralize the hydrogen halide produced. researchgate.net

Condensation Reactions

The secondary amine can participate in certain condensation reactions. While it cannot form Schiff bases in the same way as primary amines, it can react with aldehydes and ketones under specific conditions. For instance, it could be involved in Mannich-type reactions, where it reacts with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen. scielo.org.mx It may also undergo condensation with other reactive species, such as dithiolylium salts, at the amino group. rsc.org

Reactions Involving the Nitro Group

The nitro group is a versatile functional group, with its most common reaction being reduction. researchgate.net The reduction of the nitro group on the pyridine ring to a primary amine is a synthetically valuable transformation, as it provides access to substituted pyridine-2,5-diamine derivatives. A wide variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. sci-hub.se

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org This method is often clean and high-yielding but may also reduce other functional groups like alkenes or alkynes.

Metal/Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.comcommonorganicchemistry.com

Transfer Hydrogenation: This involves the use of a hydrogen donor, such as hydrazine, ammonium (B1175870) formate, or sodium hypophosphite, in the presence of a catalyst like Pd/C. researchgate.net

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The product of this reduction, N²-(2-ethoxybenzyl)pyridine-2,5-diamine, is a key intermediate for the synthesis of more complex heterocyclic systems.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | Highly efficient; may reduce other groups. commonorganicchemistry.com |

| Fe, HCl | Ethanol/Water, reflux | Classic, robust method. |

| SnCl₂·2H₂O | Ethyl acetate (B1210297) or Ethanol, reflux | Good chemoselectivity; tolerates many functional groups. commonorganicchemistry.com |

| Zn, CH₃COOH | Acetic acid, heat | Mild conditions. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution, heat | Useful for sensitive substrates. |

Reaction Mechanisms of Derivatives

The derivatives of this compound can undergo several mechanistically interesting reactions, including rearrangements and deprotection steps that are critical in multistep syntheses.

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orguh.edu While specific studies on sigmatropic rearrangements of this compound are not prevalent, the formation of its core structure, 2-amino-5-nitropyridine (B18323), involves a key rearrangement step. The synthesis is achieved by the nitration of 2-aminopyridine (B139424), which initially occurs on the exocyclic amino nitrogen. The resulting N-nitro intermediate then undergoes a rearrangement to place the nitro group onto the pyridine ring, yielding both 3-nitro and 5-nitro isomers. semanticscholar.org

Derivatives of the parent compound could be designed to undergo other classes of sigmatropic reactions. For instance, an O-allyl derivative of a hydroxylamine (B1172632) derived from the parent compound could potentially undergo a nih.govnih.gov-sigmatropic rearrangement. Similarly, the introduction of a vinyl group could enable a nih.govnih.gov-sigmatropic reaction like the Claisen or Cope rearrangements, which are powerful tools for forming carbon-carbon bonds. libretexts.org

In peptide synthesis, derivatives of 5-nitropyridine are involved in sophisticated deprotection strategies. A notable example is the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) for the removal of protecting groups from the side chains of cysteine residues. nih.govresearchgate.net This process provides insight into the reactivity of the 5-nitropyridine moiety.

The proposed mechanism for deprotection involves the following steps: nih.govnih.govresearchgate.net

Activation: In a highly acidic solvent like trifluoroacetic acid (TFA), the nitrogen atom of the pyridine ring in DTNP becomes protonated. This protonation enhances the electrophilicity of the disulfide bond. nih.gov

Nucleophilic Attack: The sulfur atom of the protected cysteine residue attacks the activated disulfide bond of DTNP.

Intermediate Formation: This attack leads to the formation of a trivalent sulfonium (B1226848) cation intermediate.

Collapse and Product Formation: The intermediate then collapses. The original protecting group is scavenged (often facilitated by an additive like thioanisole), and a mixed disulfide is formed between the cysteine residue and a 2-thio-5-nitropyridine (TNP) group, also known as a 5-Npys derivative. nih.govresearchgate.net This TNP group can then be easily removed by a reducing agent to yield the free cysteine thiol.

This mechanism highlights how the 5-nitropyridine structure functions as an excellent activating group, facilitating the cleavage of otherwise stable protecting groups under relatively mild conditions. nih.gov

Catalytic Transformations of the Compound

Catalysis plays a pivotal role in the functionalization and transformation of this compound and its derivatives. The most significant catalytic transformation is the reduction of the nitro group, as detailed in section 5.3.1, which almost exclusively relies on heterogeneous or homogeneous catalysts. researchgate.net

Beyond reduction, derivatives of the core structure can participate in powerful palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For instance, a halogenated derivative, such as N-(2-ethoxybenzyl)-2-chloro-5-nitropyridine, could be a substrate for reactions like the Suzuki, Heck, or Sonogashira couplings.

More specifically, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly relevant. Studies on 3-halo-2-aminopyridines have demonstrated that they can be effectively coupled with a variety of primary and secondary amines using palladium catalysts with specialized phosphine (B1218219) ligands like RuPhos or BrettPhos. researchgate.netnih.gov This suggests that a suitably functionalized derivative of this compound could undergo similar catalytic amination reactions to introduce additional substituents, further expanding its molecular complexity.

Biological Activity and Mechanistic Insights of N 2 Ethoxybenzyl 5 Nitropyridin 2 Amine Derivatives

Enzyme Inhibition Studies (preclinical)

Derivatives of 2-aminopyridine (B139424), the core structure of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine, have been investigated for their potential to inhibit various enzymes, demonstrating a broad range of biological activities in preclinical settings.

Kinase Inhibition (e.g., JAK2, GSK3, ROS1, ALK)

The 2-aminopyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Research has focused on its ability to target key enzymes involved in cell signaling and cancer progression.

Janus Kinase 2 (JAK2): The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases crucial for cell signaling. researchgate.net The JAK2V617F mutation is notably implicated in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a significant therapeutic goal. nih.gov A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors. nih.gov One optimized compound, referred to as A8, demonstrated potent inhibition of JAK2 kinase with an IC₅₀ value of 5 nM. nih.gov This compound also showed significant selectivity for JAK2 over other members of the JAK family. nih.gov

Similarly, another study on 2-aminopyridine derivatives identified a potent and selective JAK2 inhibitor, compound 16m-(R) , with an IC₅₀ of 3 nM against JAK2. researchgate.net This compound exhibited 85-fold and 76-fold selectivity over JAK1 and JAK3, respectively. researchgate.net Structure-activity relationship (SAR) studies are crucial in guiding the optimization of such inhibitors. researchgate.net

Interactive Data Table: JAK2 Inhibition by 2-Aminopyridine/Pyrimidine (B1678525) Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Profile |

|---|---|---|---|

| A8 | JAK2 | 5 | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 nih.gov |

| 16m-(R) | JAK2 | 3 | 85-fold vs JAK1, 76-fold vs JAK3 researchgate.net |

ROS1 and ALK Inhibition: Proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK) are other important targets in cancer therapy, particularly in non-small cell lung cancer. The 2-aminopyridine scaffold has been utilized to develop dual ROS1/ALK inhibitors designed to overcome drug resistance.

Inhibition of Other Biomolecular Targets (e.g., Chymotrypsin, Urease, Influenza Polymerase PB2)

Beyond kinases, the inhibitory potential of related heterocyclic compounds has been explored against other critical biomolecular targets.

Influenza Polymerase PB2: The influenza virus polymerase complex, consisting of PA, PB1, and PB2 subunits, is essential for viral replication. nih.gov The PB2 subunit's role is to bind to the 5' cap of host pre-mRNAs, a process known as 'cap-snatching', which is vital for viral transcription. nih.govnih.gov Inhibitors that target the PB2 cap-binding domain can effectively prevent viral RNA synthesis. nih.gov

In the exploration of novel PB2 inhibitors, thienopyrimidine derivatives have been identified as showing potent anti-influenza A activity in the low nanomolar range in cell culture. nih.gov Molecular modeling has been used to confirm the binding of these compounds within the influenza polymerase PB2 pocket. nih.gov

Receptor Modulation Studies (preclinical, e.g., CXCR4)

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that, with its ligand CXCL12, plays a role in various physiological and pathological processes, including cancer metastasis. nih.govthno.org Consequently, CXCR4 antagonists are being investigated as potential anticancer agents. nih.gov

Preclinical development has led to the discovery of novel classes of CXCR4 antagonists. nih.gov For instance, a rational, ligand-based approach was used to develop cyclic peptides that inhibit CXCR4-dependent cell migration, CXCL12-induced calcium efflux, and reduce lung metastases in in vivo models. nih.gov Other research efforts have focused on small molecules, such as N-substituted piperidin-4-yl-methanamine derivatives, identified through virtual screening and structure-activity relationship studies. ebi.ac.uk While these studies establish CXCR4 as a viable therapeutic target, no direct preclinical studies linking this compound or its close derivatives to CXCR4 modulation were identified.

Mechanistic Studies of Biological Action (excluding clinical data)

Understanding the molecular interactions between a compound and its biological target is fundamental for drug development. Computational techniques such as molecular docking and structure-based drug design provide critical insights into these mechanisms.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a protein target. researchgate.netnih.govsemanticscholar.org The process involves preparing the protein structure, often obtained from the Protein Databank, and the ligand for docking simulations using software like AutoDock Vina. mdpi.com

The analysis of docking results reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.govmdpi.com For example, in the study of influenza PB2 inhibitors, molecular modeling was used to determine the binding of novel compounds in the PB2 pocket. nih.gov Similarly, docking studies of spiropyrazoline derivatives with the PARP1 enzyme's active site helped to elucidate potential binding modes and rationalize observed biological activity. mdpi.com These in silico studies are crucial for understanding how a ligand-protein complex is stabilized and for guiding further chemical modifications. mdpi.com

Structure-Based Drug Design (preclinical)

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. nih.gov This method can significantly reduce the time and cost associated with drug development compared to traditional screening methods. nih.gov

The SBDD process often begins with the identification of a binding site on the target protein. Using computational methods, novel compounds are designed or existing ones are modified to achieve a better fit and stronger interaction with the target. This iterative process of design, synthesis, and biological testing leads to the optimization of lead compounds. For example, the development of new pyrimidine derivatives as renin inhibitors was guided by a rational structure-based design approach, leading to a 65,000-fold increase in potency from the initial compound. researchgate.net This strategy has also been applied to the design of selective CDK9 inhibitors and other kinase inhibitors, where understanding the ligand-protein interactions at the atomic level is key to improving potency and selectivity. cardiff.ac.uk

Antimicrobial Evaluation (preclinical)

The 5-nitropyridine scaffold is a component of various compounds investigated for their antimicrobial properties. Research into derivatives of 2-amino-5-nitropyridine (B18323) suggests that this chemical moiety can contribute to antibacterial and antifungal activity.

For instance, a study on a cocrystal of 2-amino-5-nitropyridine with 4-phenylsulfanylbutyric acid demonstrated enhanced in vitro antimicrobial activity against a panel of bacteria compared to 4-phenylsulfanylbutyric acid alone. nih.gov The cocrystal showed notable efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris. nih.gov

Furthermore, metal complexes incorporating nitropyridine-containing ligands have been synthesized and evaluated for their biological activities. These complexes have shown antimicrobial activity against S. aureus and Bacillus subtilis, indicating that the nitropyridine structure can be a pharmacophore for antimicrobial agents. nih.gov The antimicrobial potential of pyridine (B92270) derivatives has been further substantiated in other studies, where various substituted pyridines have demonstrated fungicidal and bactericidal effects. researchgate.net

Below is a summary of the antimicrobial activities observed for compounds related to the 5-nitropyridin-2-amine scaffold.

| Compound/Derivative | Test Organism | Activity |

| Cocrystal of 2-amino-5-nitropyridine and 4-phenylsulfanylbutyric acid | Staphylococcus aureus (Gram-positive) | Active |

| Streptococcus pneumoniae (Gram-positive) | Active | |

| Escherichia coli (Gram-negative) | Active | |

| Pseudomonas aeruginosa (Gram-negative) | Active | |

| Proteus vulgaris (Gram-negative) | Active | |

| Nitropyridine-containing metal complexes | Staphylococcus aureus (Gram-positive) | Active |

| Bacillus subtilis (Gram-positive) | Active |

Glycoconjugate Analogue Studies and Biological Potential

Glycoconjugation is a strategy employed in medicinal chemistry to modify the properties of biologically active molecules. By attaching sugar moieties, it is possible to alter a compound's solubility, bioavailability, and targeting capabilities. mdpi.com This approach is particularly relevant for enhancing the delivery of drugs to specific cells, such as cancer cells, which often overexpress glucose transporters. nih.gov

Similarly, novel uridine (B1682114) glycoconjugates have been designed as potential antiviral compounds. mdpi.com These studies highlight the versatility of glycoconjugation in modulating the biological activity of heterocyclic scaffolds. The presence of a secondary amine in this compound offers a potential site for the attachment of sugar moieties through appropriate linkers, which could be explored to enhance its therapeutic potential.

Investigations into Prodrug Strategies (preclinical)

Prodrug design is a well-established approach to overcoming undesirable physicochemical or pharmacokinetic properties of a parent drug. ijnrd.orgijpcbs.com For amine-containing compounds like this compound, several prodrug strategies can be envisioned to improve characteristics such as membrane permeability and metabolic stability. nih.gov

The secondary amine in the this compound structure is a key functional group that can be temporarily modified to create a prodrug. Common approaches for amine-containing drugs include the formation of amides, carbamates, and other derivatives that can be enzymatically or chemically cleaved in vivo to release the active parent compound. ijpcbs.com

The primary objectives of designing a prodrug for an amine-containing molecule include:

Improving Oral Bioavailability: By masking the polar amine group, the lipophilicity of the molecule can be increased, potentially leading to better absorption through passive diffusion across the gastrointestinal tract. nih.gov

Enhancing Stability: Prodrugs can be designed to be more stable in the acidic environment of the stomach or to resist first-pass metabolism in the liver. ijpcbs.com

Targeted Delivery: Prodrugs can be engineered to be activated by specific enzymes that are predominantly located in the target tissue, thereby increasing the concentration of the active drug at the site of action and reducing systemic toxicity. ijnrd.org

For this compound, a prodrug could be synthesized by acylating the secondary amine to form an amide. This amide would likely be more lipophilic and could be designed to be hydrolyzed by esterases or other enzymes in the body to regenerate the active amine.

Structure Activity Relationship Sar Studies for N 2 Ethoxybenzyl 5 Nitropyridin 2 Amine Analogues

Influence of Substituent Variations on Biological Potency

The biological potency of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine analogues can be significantly modulated by varying the substituents on both the benzyl (B1604629) and the pyridine (B92270) rings.

Substitutions on the Benzyl Ring: The nature, size, and electronic properties of substituents on the benzyl ring play a critical role in the molecule's interaction with its biological target. For instance, in a series of N-benzyl phenethylamine (B48288) analogues, which share the N-benzyl motif, N-(2-methoxy)benzyl substitution was found to dramatically improve both binding affinity and functional activity for the 5-HT2A receptor. nih.gov This suggests that small alkoxy groups at the ortho position of the benzyl ring, such as the ethoxy group in this compound, may be favorable for activity. The oxygen atom of the ethoxy group could act as a hydrogen bond acceptor, forming a key interaction with the receptor.

Furthermore, studies on other N-benzyl derivatives have shown that both electron-donating and electron-withdrawing groups can influence activity, depending on the specific biological target. For example, in a study of substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, various substitutions on the benzyl ring were well-tolerated. nih.gov

Substitutions on the Pyridine Ring: The 5-nitro group on the pyridine ring is a strong electron-withdrawing group and is likely a key feature for the biological activity of this class of compounds. In many biologically active nitroaromatic compounds, the nitro group can be involved in crucial electronic interactions or can be bioreduced to reactive species. Variations of this group would be expected to have a profound impact on activity. Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., amino, methoxy) would help to probe the electronic requirements for activity.

The following interactive table summarizes hypothetical SAR trends for analogues of this compound based on findings for similar classes of compounds.

| Compound Analogue | Modification | Predicted Effect on Potency | Rationale |

| Analogue 1 | Replacement of 2-ethoxy with 2-methoxy on benzyl ring | Similar or slightly altered | Minimal change in steric bulk and electronic properties. nih.gov |

| Analogue 2 | Replacement of 2-ethoxy with 2-hydroxyl on benzyl ring | Potentially increased | Hydroxyl group can act as a hydrogen bond donor and acceptor. |

| Analogue 3 | Replacement of 2-ethoxy with 4-ethoxy on benzyl ring | Likely decreased | Positional shift may disrupt optimal interaction with the target. |

| Analogue 4 | Removal of the ethoxy group from the benzyl ring | Likely decreased | Loss of a potential hydrogen bond accepting group. nih.gov |

| Analogue 5 | Replacement of 5-nitro with 5-cyano on pyridine ring | Potentially retained or altered | Cyano group is also electron-withdrawing but has different geometry. |

| Analogue 6 | Replacement of 5-nitro with 5-amino on pyridine ring | Likely significantly altered | Amino group is electron-donating, reversing the electronic character. |

Positional Isomer Effects on Activity

The relative positions of the substituents on both the benzyl and pyridine rings are critical for maintaining the optimal geometry for binding to a biological target.

Conformational Effects on Receptor Binding

The this compound molecule possesses considerable conformational flexibility, primarily around the C-N bonds linking the benzyl group to the amine. The dihedral angle between the pyridine and benzyl rings is a key determinant of the molecule's three-dimensional shape.

The ortho-ethoxy group on the benzyl ring can induce a specific preferred conformation through steric hindrance or intramolecular interactions, which may be the bioactive conformation required for receptor binding. This constrained conformation might pre-organize the molecule for a more favorable interaction with its biological target, leading to higher affinity. Computational studies, such as molecular mechanics and quantum chemical calculations, can be employed to determine the low-energy conformations of this compound and its analogues. These theoretical conformations can then be compared with the bound conformations in receptor-ligand crystal structures, if available, to understand the conformational requirements for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For analogues of this compound, a QSAR study could provide valuable insights into the physicochemical properties that govern their potency.

A typical QSAR study would involve calculating a variety of molecular descriptors for a series of analogues, including:

Electronic descriptors: Hammett constants, dipole moment, and charges on specific atoms.

Steric descriptors: Molar refractivity, van der Waals volume, and shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecule.

These descriptors would then be correlated with the biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). For instance, a QSAR study on a series of 4-benzylpyridinone derivatives identified correlations between anti-HIV-1 activity and the charge on a nitrogen atom and the total energy of the molecule. researchgate.net Another study on 2-aminopyridine (B139424) derivatives used QSAR to identify favorable pharmacophoric features for nitric oxide synthase inhibition. nih.gov

A hypothetical QSAR equation for this class of compounds might look like:

log(1/IC50) = alogP - bV_W + c*σ + d

where logP represents hydrophobicity, V_W is the van der Waals volume, σ is the Hammett constant of a substituent, and a, b, c, and d are constants derived from the regression analysis. Such a model could then be used to predict the activity of newly designed analogues before their synthesis.

Pharmacophore Development

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound and the SAR of its analogues, a hypothetical pharmacophore model can be proposed.

The key features of such a pharmacophore might include:

A hydrogen bond acceptor (the oxygen of the ethoxy group).

An aromatic ring (the benzyl group).

A second aromatic ring (the pyridine ring).

A hydrogen bond donor (the secondary amine).

A hydrogen bond acceptor/negative ionizable feature (the nitro group).

The spatial arrangement of these features would be critical for biological activity. Pharmacophore models can be developed using software that aligns a set of active molecules and identifies common features. researchgate.net These models are valuable tools for virtual screening of large compound libraries to identify new potential lead compounds with the desired biological activity. For example, pharmacophore modeling has been successfully applied to identify key features for 2-aminopyridine derivatives as inhibitors of nitric oxide synthases. nih.gov

Potential Applications of N 2 Ethoxybenzyl 5 Nitropyridin 2 Amine and Its Derivatives

Application in Chemical Synthesis as Intermediates or Reagents

The N-(2-ethoxybenzyl)-5-nitropyridin-2-amine molecule is well-suited to serve as a versatile intermediate in organic synthesis. The nitro group, the pyridine (B92270) ring, and the secondary amine are all reactive sites that can be chemically modified to build more complex molecules. Nitropyridine derivatives are recognized as important precursors and intermediates for bioactive compounds. nih.gov

The nitro group on the pyridine ring is a key functional group that can undergo a variety of transformations. Most notably, it can be readily reduced to an amino group using standard reducing agents like catalytic hydrogenation. nih.gov This resulting aminopyridine is a crucial building block for the synthesis of a wide array of heterocyclic compounds and pharmaceutical agents. google.comchemicalbook.com For instance, 2-amino-5-nitropyridine (B18323) is a precursor for synthesizing compounds with potential anticancer activity. nih.govinnospk.com The synthesis of the DNA-dependent protein kinase inhibitor AZD7648, for example, starts from 2-amino-4-methyl-5-nitropyridine. nih.gov

Furthermore, the pyridine nitrogen and the amine substituent can direct further reactions, such as electrophilic substitution on the ring or reactions at the amino group itself. The presence of the ethoxybenzyl group can also influence the solubility and reactivity of the molecule and can be a site for further functionalization. This multi-functional nature makes this compound a valuable starting material for creating libraries of compounds for drug discovery and other applications. nih.govmdpi.com For example, various substituted pyridin-2-amine derivatives have been synthesized as potential tubulin polymerization inhibitors. nih.gov

Below is a table of related pyridine intermediates and their applications in chemical synthesis.

Table 1: Examples of Pyridine-based Synthetic Intermediates and Their Applications| Compound Name | Application in Synthesis | Reference |

|---|---|---|

| 2-Amino-5-nitropyridine | Precursor for anticancer agents and other bioactive molecules. | nih.govinnospk.com |

| 2-Chloro-5-nitropyridine (B43025) | Intermediate for the synthesis of imidazo[1,2-a]pyridines and indoles. | nih.gov |

| 2-Aminopyridine (B139424) | Starting material for the synthesis of malaridine intermediate 2-methoxy-5-aminopyridine. | google.com |

| Substituted 2-chloropyridines | Used to synthesize N-alkyl-N-substituted phenylpyridin-2-amine derivatives with cytotoxic activity. | nih.gov |

| 2-Amino-4-methyl-5-nitropyridine | Starting compound for the synthesis of the protein kinase inhibitor AZD7648. | nih.gov |

Potential in Materials Science (e.g., Nonlinear Optical Materials for related compounds)

Derivatives of nitropyridine have shown promise in the field of materials science, particularly due to their electronic and optical properties. Compounds containing a nitro group, which is a strong electron-withdrawing group, conjugated with an electron-donating group (like an amino group) through a π-system (the pyridine ring), can exhibit significant second-order nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics, such as frequency doubling of lasers and optical switching.

Research on related compounds supports this potential. For instance, 2-Cyclooctylamino-5-nitropyridine has been identified as a nonlinear optical crystal. researchgate.net The structural motif of a donor-π-acceptor system present in this compound (with the amino group as the donor, the pyridine ring as the π-bridge, and the nitro group as the acceptor) is a classic design for NLO chromophores. Modifications to the ethoxybenzyl group could be used to fine-tune the electronic properties and influence the crystal packing of the material, which is a critical factor for achieving high macroscopic NLO response.

Moreover, derivatives of 2-Ethoxy-5-nitropyridin-4-amine are being explored for the development of novel materials with specific electronic properties, such as conductivity and light absorption characteristics, which could be useful in organic photovoltaics. The ability to modify the ethoxy group in such compounds has been shown to enhance the conductivity of the resulting materials.

Bioimaging Agent Development (e.g., PET tracers for related compounds)

The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) is a rapidly growing area of research in medicine. Pyridine and its derivatives have been used as scaffolds for the development of PET tracers for various biological targets. researchgate.netnih.govresearchgate.net For example, N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines have been investigated as potential PET tracers for imaging tau pathology in Alzheimer's disease. researchgate.net Similarly, other pyridine-based structures have been developed as PET imaging agents for the cannabinoid type 2 receptor. researchgate.net

The this compound scaffold could be adapted for PET tracer development. A common strategy is to incorporate a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule. The ethoxybenzyl group could be a suitable site for the introduction of ¹⁸F, for instance, by replacing the ethoxy group with a [¹⁸F]fluoroethoxy group.

Furthermore, nitro-containing compounds, specifically nitroimidazoles, have been extensively studied as imaging agents for hypoxia (low oxygen levels) in tumors. nih.govresearchgate.net The nitro group can be reduced under hypoxic conditions, leading to the trapping of the imaging agent in these cells. While this compound is a nitropyridine and not a nitroimidazole, the principle of bioreduction of the nitro group could potentially be exploited for developing hypoxia-selective imaging agents.

Thiophene-based pyridine derivatives have also been synthesized and shown to have applications in bioimaging due to their two-photon absorption properties. rsc.org This highlights the versatility of the pyridine core in designing probes for biological imaging.

Table 2: Examples of Pyridine Derivatives in Bioimaging

| Compound Class/Example | Imaging Application | Target/Mechanism | Reference |

|---|---|---|---|

| N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines | PET Tracer | Tau Pathology in Alzheimer's Disease | researchgate.net |

| [¹⁸F]AV1451 (a pyrido[4,3-b]indole derivative) | PET Tracer | Tau Protein | nih.gov |

| [¹¹C]PBB3 (a pyridine derivative) | PET Tracer | Tau Protein | nih.gov |

| RSR-056 (a 2,5,6-substituted pyridine) | PET Tracer | Cannabinoid Type 2 Receptor (CB2R) | researchgate.net |

| DMPY2 (a fluoropicolinamide derivative) | PET Tracer | Melanoma Imaging | nih.gov |

| Thiophene-based pyridine chromophores | Two-photon fluorescence microscopy | General bioimaging | rsc.org |

| CF₃-Substituted Pyridine-Based Systems | Fluorescent Probes | Lipid Droplets | mdpi.com |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. nih.govchemicalprobes.orgeubopen.org The structure of this compound suggests it could serve as a starting point for the development of such probes. The molecule's different components can be systematically modified to optimize binding affinity and selectivity for a target of interest.

For instance, libraries of compounds based on this scaffold could be synthesized and screened against various enzymes or receptors. The ethoxybenzyl and nitropyridine moieties can be altered to explore the structure-activity relationship and identify potent and selective binders. A related compound, 2-Ethoxy-5-nitropyridin-4-amine, has been suggested for use as a probe to study enzyme activities.